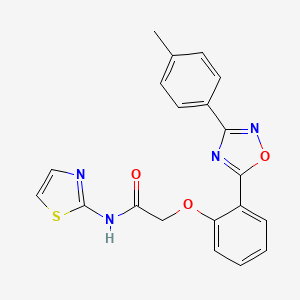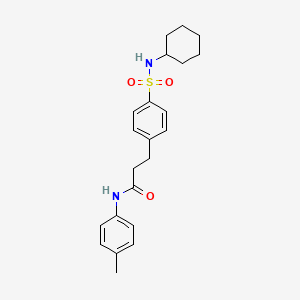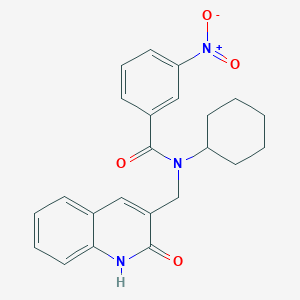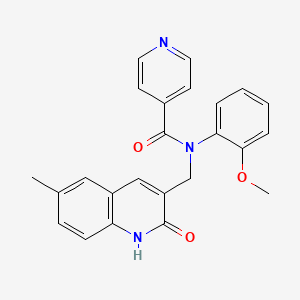
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide, also known as HMN-214, is a small molecule inhibitor that has been developed for cancer treatment. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to inhibit tumor angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. This makes N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide involves the inhibition of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an important enzyme that plays a role in protecting cells from oxidative stress. However, in cancer cells, NQO1 is overexpressed and contributes to tumor growth and survival. By inhibiting NQO1, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. In addition, it can inhibit tumor angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide in lab experiments is its specificity for NQO1. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide. One direction is to further investigate its mechanism of action and identify other targets that may contribute to its anticancer properties. Another direction is to optimize the synthesis method to improve the solubility and bioavailability of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide in cancer patients. Further studies are needed to determine its potential as a cancer treatment.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide is a promising small molecule inhibitor that has shown anticancer properties in preclinical studies. Its mechanism of action involves the inhibition of NQO1, which is overexpressed in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has several biochemical and physiological effects and has the potential to enhance the efficacy of chemotherapy drugs. Further studies are needed to evaluate its safety and efficacy in clinical trials and to identify other targets that may contribute to its anticancer properties.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide involves several steps. First, 2-hydroxy-6-methylquinoline is reacted with formaldehyde and sodium borohydride to form (2-hydroxy-6-methylquinolin-3-yl)methanol. This intermediate is then reacted with 2-methoxybenzoyl chloride and isonicotinoyl chloride to form N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide. The final product is purified by column chromatography.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-8-20-18(13-16)14-19(23(28)26-20)15-27(21-5-3-4-6-22(21)30-2)24(29)17-9-11-25-12-10-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLERGQYFDDMAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7689738.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)
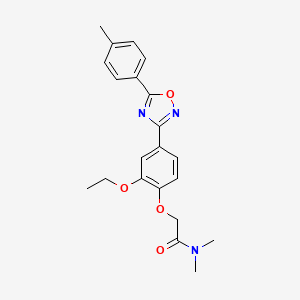
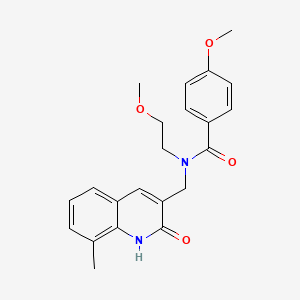
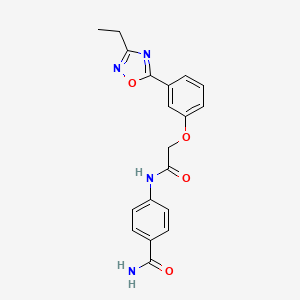
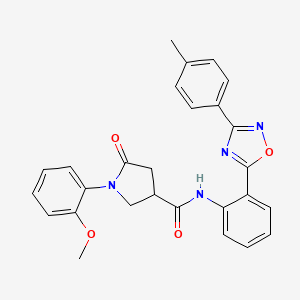

![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)
